Myosin Light Chain Kinase Substrate (smooth muscle)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

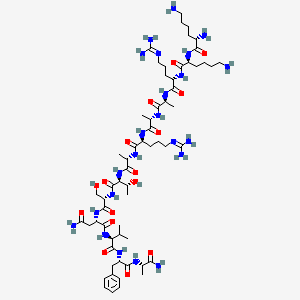

Myosin Light Chain Kinase Substrate (smooth muscle) is a peptide substrate used to study the activity of Myosin Light Chain Kinase, an enzyme that plays a crucial role in the regulation of smooth muscle contraction. This substrate is involved in the phosphorylation of the myosin regulatory light chain, which is essential for muscle contraction and various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Myosin Light Chain Kinase Substrate (smooth muscle) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Myosin Light Chain Kinase Substrate (smooth muscle) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity.

Types of Reactions:

Phosphorylation: The primary reaction involving Myosin Light Chain Kinase Substrate (smooth muscle) is phosphorylation. Myosin Light Chain Kinase catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to the substrate.

Dephosphorylation: Myosin Light Chain Phosphatase can remove the phosphate group from the phosphorylated substrate.

Common Reagents and Conditions:

Phosphorylation: Requires Myosin Light Chain Kinase, ATP, and calcium/calmodulin complex.

Dephosphorylation: Requires Myosin Light Chain Phosphatase.

Major Products:

Phosphorylation: The major product is the phosphorylated form of the Myosin Light Chain Kinase Substrate (smooth muscle).

Dephosphorylation: The major product is the dephosphorylated form of the substrate.

Scientific Research Applications

Myosin Light Chain Kinase Substrate (smooth muscle) is widely used in scientific research to study the regulation of smooth muscle contraction and related cellular processes. Its applications include:

Biochemistry: Investigating the enzymatic activity of Myosin Light Chain Kinase and Myosin Light Chain Phosphatase.

Cell Biology: Studying the role of myosin phosphorylation in cell motility, division, and differentiation.

Medicine: Understanding the mechanisms of smooth muscle-related diseases such as hypertension and asthma.

Pharmacology: Screening for potential inhibitors or activators of Myosin Light Chain Kinase as therapeutic agents.

Mechanism of Action

Myosin Light Chain Kinase Substrate (smooth muscle) can be compared with other substrates used to study kinase activity, such as:

Non-muscle Myosin Light Chain Substrate: Used to study the activity of Myosin Light Chain Kinase in non-muscle cells.

Cardiac Myosin Light Chain Substrate: Used to study the activity of Myosin Light Chain Kinase in cardiac muscle cells.

Uniqueness:

Specificity: Myosin Light Chain Kinase Substrate (smooth muscle) is specifically designed to study the activity of Myosin Light Chain Kinase in smooth muscle cells, making it highly relevant for research in smooth muscle physiology.

Applications: Its use in studying smooth muscle contraction and related diseases sets it apart from substrates used in other muscle types.

Comparison with Similar Compounds

- Non-muscle Myosin Light Chain Substrate

- Cardiac Myosin Light Chain Substrate

Biological Activity

Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of smooth muscle contraction. It acts primarily through the phosphorylation of the regulatory light chain (RLC) of myosin, which is essential for initiating the actin-myosin interaction that drives muscle contraction. This article delves into the biological activity of smooth muscle MLCK, exploring its mechanisms, structural characteristics, and physiological significance based on diverse research findings.

MLCK is activated in response to increases in intracellular calcium levels, which bind to calmodulin (CaM). The Ca2+/CaM complex then activates MLCK, enabling it to phosphorylate the RLC at specific serine and threonine residues (Ser19 and Thr18) . This phosphorylation enhances the ATPase activity of myosin, facilitating muscle contraction.

Structural Characteristics

MLCK possesses a modular structure that includes:

- N-terminal Actin-Binding Domain : This domain facilitates interaction with actin filaments, enhancing the phosphorylation rate of myosin.

- Central Kinase Domain : Responsible for the enzymatic activity of MLCK.

- C-terminal Myosin-Binding Domain : This domain interacts with myosin, increasing the kinase's affinity for its substrate .

The unique structural features enable MLCK to bridge actin and myosin filaments, contributing to smooth muscle elasticity and contractility .

Regulation of Activity

The activity of MLCK is tightly regulated by several factors:

- Calcium Levels : The primary activator; elevated calcium levels lead to MLCK activation.

- Phosphorylation Status : The phosphorylation state of both MLCK and its substrates influences contraction strength and duration .

- Other Kinases : While MLCK is crucial for smooth muscle contraction, other kinases can also phosphorylate myosin but do not fully compensate for MLCK loss in knockout models .

Case Study 1: Knockout Mouse Models

Research using tamoxifen-inducible smooth muscle-specific MLCK knockout mice demonstrated that a significant reduction in MLCK resulted in impaired gut motility characterized by weak peristalsis and dilation of the digestive tract. This highlights MLCK's essential role in maintaining normal smooth muscle function .

Case Study 2: Differential Contributions in Smooth Muscle Types

A study investigating the role of MLCK in different smooth muscle tissues revealed that haploinsufficiency (50% reduction) had no effect on bladder smooth muscle contractions but significantly impacted aortic smooth muscle contraction. This indicates that MLCK's contribution varies across different types of smooth muscle .

Table 1: Comparison of Smooth Muscle Myosin Light Chain Kinase Activity Across Different Tissues

| Tissue Type | MLCK Contribution | Effect of Knockout |

|---|---|---|

| Aortic Smooth Muscle | High | Significant decrease in contraction |

| Bladder Smooth Muscle | Moderate | No significant effect |

| Gastrointestinal Muscle | Critical | Severe dysmotility observed |

Table 2: Key Phosphorylation Sites on Myosin Light Chains

| Phosphorylation Site | Amino Acid Residue | Function |

|---|---|---|

| Ser19 | Serine | Activates myosin ATPase activity |

| Thr18 | Threonine | Enhances interaction with actin |

Properties

Molecular Formula |

C61H107N23O16 |

|---|---|

Molecular Weight |

1418.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]butanediamide |

InChI |

InChI=1S/C61H107N23O16/c1-30(2)45(58(99)81-41(27-36-17-9-8-10-18-36)55(96)73-31(3)47(66)88)83-56(97)42(28-44(65)87)80-57(98)43(29-85)82-59(100)46(35(7)86)84-50(91)34(6)76-52(93)39(21-15-25-71-60(67)68)77-49(90)33(5)74-48(89)32(4)75-53(94)40(22-16-26-72-61(69)70)79-54(95)38(20-12-14-24-63)78-51(92)37(64)19-11-13-23-62/h8-10,17-18,30-35,37-43,45-46,85-86H,11-16,19-29,62-64H2,1-7H3,(H2,65,87)(H2,66,88)(H,73,96)(H,74,89)(H,75,94)(H,76,93)(H,77,90)(H,78,92)(H,79,95)(H,80,98)(H,81,99)(H,82,100)(H,83,97)(H,84,91)(H4,67,68,71)(H4,69,70,72)/t31-,32-,33-,34-,35+,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1 |

InChI Key |

TWTCXGLTJMBRBZ-UAIFBJMPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.